molecular formula C12H16FN B13538338 n-(Cyclopropylmethyl)-2-(3-fluorophenyl)ethan-1-amine

n-(Cyclopropylmethyl)-2-(3-fluorophenyl)ethan-1-amine

Cat. No.: B13538338
M. Wt: 193.26 g/mol
InChI Key: TWRAYSXHASNVNP-UHFFFAOYSA-N
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Description

n-(Cyclopropylmethyl)-2-(3-fluorophenyl)ethan-1-amine: is an organic compound characterized by the presence of a cyclopropylmethyl group attached to an amine, along with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Cyclopropylmethyl)-2-(3-fluorophenyl)ethan-1-amine typically involves the following steps:

    Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Coupling Reactions: The final step involves coupling the cyclopropylmethyl amine with the fluorophenyl group under appropriate conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

n-(Cyclopropylmethyl)-2-(3-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

n-(Cyclopropylmethyl)-2-(3-fluorophenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(Cyclopropylmethyl)-2-(3-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the fluorophenyl group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    n-(Cyclopropylmethyl)-2-(4-fluorophenyl)ethan-1-amine: Similar structure but with the fluorine atom at a different position on the phenyl ring.

    n-(Cyclopropylmethyl)-2-(3-chlorophenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    n-(Cyclopropylmethyl)-2-(3-bromophenyl)ethan-1-amine: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

n-(Cyclopropylmethyl)-2-(3-fluorophenyl)ethan-1-amine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylmethyl group also adds to its distinctiveness, affecting its overall molecular properties.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-(3-fluorophenyl)ethanamine

InChI

InChI=1S/C12H16FN/c13-12-3-1-2-10(8-12)6-7-14-9-11-4-5-11/h1-3,8,11,14H,4-7,9H2

InChI Key

TWRAYSXHASNVNP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCCC2=CC(=CC=C2)F

Origin of Product

United States

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